(2S,3S)-3-ethenyl-2-methyl-2,6-dihydropyran-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-3-ethenyl-2-methyl-2,6-dihydropyran-3-ol is an organic compound with a unique structure that includes a pyran ring, an ethenyl group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-ethenyl-2-methyl-2,6-dihydropyran-3-ol typically involves the use of enantioselective reactions to ensure the correct stereochemistry. One common method involves the use of chiral catalysts to achieve the desired configuration. The reaction conditions often include specific temperatures, solvents, and catalysts to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize microreactor systems to control reaction parameters precisely, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-3-ethenyl-2-methyl-2,6-dihydropyran-3-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The ethenyl group can be reduced to an ethyl group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction may produce an alcohol .
Scientific Research Applications
(2S,3S)-3-ethenyl-2-methyl-2,6-dihydropyran-3-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of (2S,3S)-3-ethenyl-2-methyl-2,6-dihydropyran-3-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ethenyl group can participate in π-π interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- (2S,3R)-3-ethenyl-2-methyl-2,6-dihydropyran-3-ol
- (2R,3S)-3-ethenyl-2-methyl-2,6-dihydropyran-3-ol
- (2R,3R)-3-ethenyl-2-methyl-2,6-dihydropyran-3-ol
Uniqueness
(2S,3S)-3-ethenyl-2-methyl-2,6-dihydropyran-3-ol is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with biological molecules. This stereochemistry can lead to different biological activities and properties compared to its stereoisomers .
Properties
CAS No. |
249761-94-2 |
---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
(2S,3S)-3-ethenyl-2-methyl-2,6-dihydropyran-3-ol |
InChI |
InChI=1S/C8H12O2/c1-3-8(9)5-4-6-10-7(8)2/h3-5,7,9H,1,6H2,2H3/t7-,8-/m0/s1 |
InChI Key |
WFVMBYZXWUICAA-YUMQZZPRSA-N |
Isomeric SMILES |
C[C@H]1[C@@](C=CCO1)(C=C)O |
Canonical SMILES |
CC1C(C=CCO1)(C=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.